An In-Depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperazine: Synthesis, Characterization, and Application in Modern Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperazine: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (commonly known as 1-Boc-4-(4-bromophenyl)piperazine), CAS Number 352437-09-3. As a pivotal building block in medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] This document delves into the molecule's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing technical data with practical, field-proven insights, this guide aims to empower researchers to effectively utilize this valuable synthetic intermediate in their drug discovery and development endeavors.
Introduction and Physicochemical Properties
1-Boc-4-(4-bromophenyl)piperazine is a bifunctional molecule featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-bromophenyl moiety. This unique structure offers orthogonal reactivity: the N-H of the piperazine can be selectively functionalized, while the aryl bromide provides a handle for carbon-carbon and carbon-nitrogen bond formation. The Boc protecting group imparts stability and enhances solubility in organic solvents, making it an ideal intermediate for multi-step syntheses.[2]
Table 1: Physicochemical Properties of 1-Boc-4-(4-bromophenyl)piperazine
| Property | Value | Reference(s) |
| CAS Number | 352437-09-3 | [3][4] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [3][4] |
| Molecular Weight | 341.25 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 138 - 145 °C | [3] |
| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | [4] |
| Synonyms | 4-(4-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester, 1-tert-Butoxycarbonyl-4-(4-bromophenyl)piperazine | [1] |
| Storage | 0 - 8 °C, sealed in a dry environment | [3][4] |
Synthesis of 1-Boc-4-(4-bromophenyl)piperazine
The most common and efficient synthesis of 1-Boc-4-(4-bromophenyl)piperazine involves a two-step process: the synthesis of the precursor 1-(4-bromophenyl)piperazine, followed by the selective N-Boc protection.
Synthesis of the Precursor: 1-(4-Bromophenyl)piperazine
A reliable method for the synthesis of 1-(4-bromophenyl)piperazine involves the cyclization of bis(2-chloroethyl)amine hydrochloride with 4-bromoaniline.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in water.
-
To this solution, add 4-bromoaniline (1.0 eq) and a suitable base such as sodium carbonate (Na₂CO₃) (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-bromophenyl)piperazine, will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
N-Boc Protection
The selective mono-protection of the piperazine ring is achieved by reacting 1-(4-bromophenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as absolute ethanol or dichloromethane (DCM) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., n-hexane-ethyl acetate) to afford 1-Boc-4-(4-bromophenyl)piperazine as a white to off-white solid.
Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of 1-Boc-4-(4-bromophenyl)piperazine before its use in subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic, piperazine, and Boc protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Piperazine Protons: Two multiplets (or broad singlets) are expected for the methylene protons of the piperazine ring. The four protons adjacent to the Boc-protected nitrogen will appear at a different chemical shift (typically δ 3.4-3.6 ppm) than the four protons adjacent to the aryl-substituted nitrogen (typically δ 3.1-3.3 ppm).
-
Boc Protons: A characteristic sharp singlet integrating to nine protons will be observed in the upfield region (typically δ 1.4-1.5 ppm).
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-155 ppm), including the carbon bearing the bromine atom and the carbon attached to the piperazine nitrogen.
-
Piperazine Carbons: Two signals are expected for the piperazine ring carbons (typically δ 40-55 ppm).
-
Boc Group Carbons: The carbonyl carbon of the Boc group will appear around δ 154 ppm, the quaternary carbon at approximately δ 80 ppm, and the methyl carbons around δ 28 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic C-H | 7.35 (d, 2H), 6.80 (d, 2H) | 150.2, 132.0, 117.5 |
| Aromatic C-Br | - | 112.5 |
| Piperazine -CH₂-N(Aryl) | 3.15-3.25 (m, 4H) | ~50.0 |
| Piperazine -CH₂-N(Boc) | 3.55-3.65 (m, 4H) | ~44.0 |
| Boc C=O | - | 154.7 |
| Boc -C(CH₃)₃ | - | 80.0 |
| Boc -C(CH₃)₃ | 1.48 (s, 9H) | 28.4 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.
Reactivity and Synthetic Applications
The synthetic utility of 1-Boc-4-(4-bromophenyl)piperazine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] In the context of 1-Boc-4-(4-bromophenyl)piperazine, this reaction allows for the coupling of various primary or secondary amines at the 4-position of the phenyl ring.
General Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds.[5] This reaction enables the coupling of 1-Boc-4-(4-bromophenyl)piperazine with a wide range of boronic acids or their esters, leading to the synthesis of biaryl derivatives.
General Protocol:
-
In a Schlenk flask under an inert atmosphere, combine 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor its progress.
-
Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography or recrystallization.
Boc Deprotection
The removal of the Boc protecting group is a crucial step to unmask the second nitrogen of the piperazine ring for further functionalization. This is typically achieved under acidic conditions.
General Protocol (using HCl in Dioxane):
-
Dissolve 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (3-5 eq) at room temperature.
-
Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected product often precipitates from the solution.
-
The product can be isolated by filtration or by removing the solvent under reduced pressure.
-
To obtain the free base, the hydrochloride salt is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Application in the Synthesis of Aripiprazole Analogues
1-Boc-4-(4-bromophenyl)piperazine and its deprotected form are key intermediates in the synthesis of several atypical antipsychotic drugs, including analogues of aripiprazole. The general synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation of the piperazine with a suitable electrophile.
Safety and Handling
1-Boc-4-(4-bromophenyl)piperazine should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
1-Boc-4-(4-bromophenyl)piperazine is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure, predictable reactivity in key cross-coupling reactions, and its role as a precursor to important pharmaceutical agents make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for its effective utilization in the laboratory.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Ishiyama, J., et al. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. SUMITOMO KAGAKU, 2013.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 352437-09-3|1-Boc-4-(4-Bromophenyl)piperazine|BLD Pharm [bldpharm.com]
- 4. 1-Boc-4-(4-Bromophenyl)piperazine | 352437-09-3 [sigmaaldrich.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
